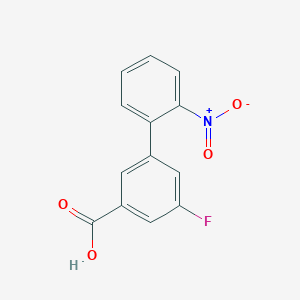![molecular formula C12H11FN2O3 B1471111 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl acetate CAS No. 1803590-04-6](/img/structure/B1471111.png)
1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl acetate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Activity
- Synthesis and Biological Evaluation: Novel derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their anticancer properties. The synthesized compounds showed cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents. For instance, specific derivatives exhibited significant activity against Caco-2 and HepG2 cell lines, suggesting their utility in cancer treatment research (Adimule et al., 2014).
Antimicrobial Properties
- Synthesis and Antimicrobial Evaluation: Research focused on the synthesis of 1,3,4-oxadiazole derivatives has shown that these compounds possess notable antibacterial and antifungal activities. This demonstrates their potential in developing new antimicrobial agents to combat resistant microbial strains (Jafari et al., 2017).
Analytical Applications
- Chemical Analysis and Detection: The development of novel 1,3,4-oxadiazole derivatives has been applied in analytical chemistry, particularly in the detection and quantification of substances in agricultural samples. This highlights the compound's utility in improving the sensitivity and specificity of analytical methods (Linghu et al., 2015).
Fluorescence Sensing
- Fluorescence Quenching for Sensing Applications: Thiophene substituted 1,3,4-oxadiazole derivatives have been investigated for their fluorescence quenching properties, demonstrating potential as sensors for detecting specific chemicals like aniline. This opens avenues for developing sensitive and selective chemical sensors (Naik et al., 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c1-7(17-8(2)16)12-14-11(15-18-12)9-4-3-5-10(13)6-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEZQKMEQNIKIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC(=CC=C2)F)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




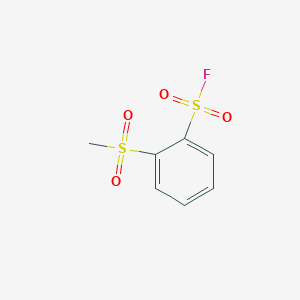
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-4-nitrobenzamide](/img/structure/B1471031.png)
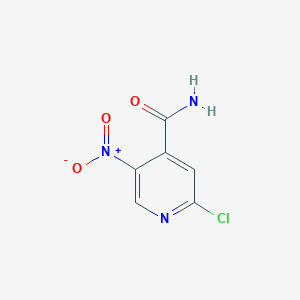
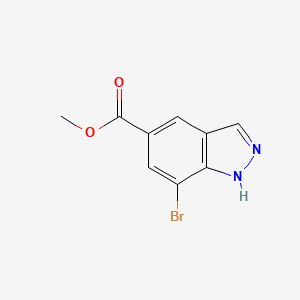
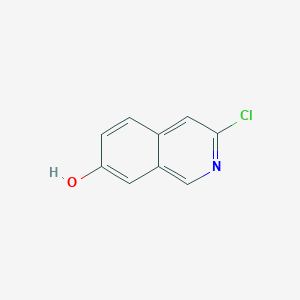
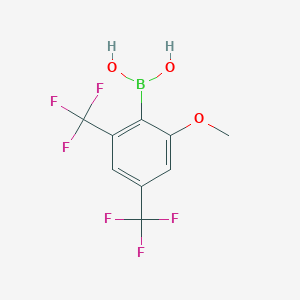

![1H-pyrrolo[2,3-c]pyridine-7-carboxamide](/img/structure/B1471043.png)

![1-{[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1471047.png)
![1-{[1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1471048.png)
![10-(4-Chlorophenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B1471050.png)
